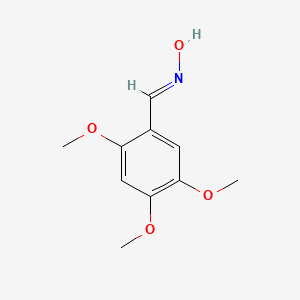

2,4,5-Trimethoxybenzaldehyde oxime

Description

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(2,4,5-trimethoxyphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-13-8-5-10(15-3)9(14-2)4-7(8)6-11-12/h4-6,12H,1-3H3/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAAPUCPYMQYBML-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=NO)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1/C=N/O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Approaches for 2,4,5 Trimethoxybenzaldehyde Oxime

Direct Condensation Reactions from Aldehyde Precursors

The most straightforward method for preparing 2,4,5-Trimethoxybenzaldehyde (B179766) oxime involves the direct condensation of 2,4,5-Trimethoxybenzaldehyde with a hydroxylamine (B1172632) salt. nih.gov This reaction is a cornerstone of oxime synthesis, valued for its efficiency and directness. nih.gov

Optimization of Reaction Conditions: Temperature, Solvent Systems, and pH Control

The efficiency of the condensation reaction is highly dependent on several factors. researchgate.net Temperature plays a crucial role; for instance, a study on the synthesis of various oximes demonstrated that adjusting the temperature can influence reaction selectivity, with some reactions proceeding optimally at room temperature while others require heating. zenodo.org

Solvent selection is another critical parameter. While traditional methods often employ organic solvents like ethanol (B145695), advancements have explored the use of aqueous media to enhance the environmental profile of the synthesis. ijprajournal.comorganic-chemistry.org The pH of the reaction mixture also requires careful control to ensure the hydroxylamine is in its reactive free base form while maintaining the stability of the aldehyde.

Catalytic Strategies in Oxime Formation

To improve reaction rates and yields, various catalysts have been investigated. Manganese (II) chloride tetrahydrate (MnCl2·4H2O) has been reported as an efficient catalyst for the synthesis of aromatic methoximes, a class of compounds structurally related to oximes. researchgate.net The catalytic action of metal salts like MnCl2·4H2O can facilitate the reaction under milder conditions. researchgate.netnih.gov Other metal-free catalytic systems and the use of solid supports like silica (B1680970) gel have also been explored to promote the reaction and simplify product purification. zenodo.orgnih.gov

Evaluation of Reaction Efficiency and Yield Profiles

The success of any synthetic method is ultimately judged by its efficiency and the yield of the desired product. For the synthesis of oximes in general, excellent yields, often exceeding 90%, have been reported under optimized conditions. nih.gov For example, a solvent-free method using microwave irradiation achieved high yields in very short reaction times. nih.gov The choice of catalyst and reaction conditions directly impacts the yield profile. zenodo.org

Multistep Synthetic Routes via Precursor Transformations

Another documented multistep synthesis of a related compound, 3,4,5-Trimethoxybenzaldehyde (B134019), begins with vanillin (B372448). google.com This process includes bromination, hydrolysis, and methylation steps. google.com Ozonolysis of asarone, a natural product found in calamus oil, has also been shown to produce 2,4,5-Trimethoxybenzaldehyde in high yield. scholaris.ca

Green Chemistry Principles Applied to Oxime Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to oxime synthesis. ijprajournal.comnumberanalytics.com Key strategies include the use of environmentally benign solvents like water, the development of catalyst-free reaction conditions, and the application of energy-efficient techniques such as microwave-assisted synthesis and sonication. nih.govijprajournal.comnih.govnumberanalytics.com The use of natural acid catalysts derived from sources like fruit juices has also been explored as a green alternative to traditional acid catalysts. ijprajournal.com These approaches not only minimize waste and the use of hazardous substances but can also lead to improved reaction efficiency and selectivity. zenodo.orgorganic-chemistry.orgnih.gov

Interactive Data Table: Synthesis of Trimethoxybenzaldehyde Derivatives

| Starting Material | Key Transformation(s) | Product | Reported Yield | Reference |

| p-Cresol | Bromination, Hydrolysis, Methoxylation, Methylation | 3,4,5-Trimethoxybenzaldehyde | 67.4% (overall) | mdma.chmdma.ch |

| Vanillin | Bromination, Hydrolysis, Methylation | 3,4,5-Trimethoxybenzaldehyde | 90% (after distillation) | google.com |

| Asarone (from Calamus Oil) | Ozonolysis | 2,4,5-Trimethoxybenzaldehyde | 92% | scholaris.ca |

| 3,4,5-Trimethoxybenzoyl chloride | Rosenmund Reduction | 3,4,5-Trimethoxybenzaldehyde | 64-83% | orgsyn.org |

Chemical Reactivity and Transformational Pathways of 2,4,5 Trimethoxybenzaldehyde Oxime

Fundamental Oxime Functional Group Chemistry

The reactivity of 2,4,5-Trimethoxybenzaldehyde (B179766) oxime is largely dictated by its core oxime functional group (C=N-OH). This group imparts a unique combination of nucleophilic and electrophilic characteristics to the molecule and introduces stereochemical considerations. numberanalytics.comnumberanalytics.com

Nucleophilic and Electrophilic Reactivity Patterns

The oxime functional group possesses both nucleophilic and electrophilic sites, allowing it to participate in a diverse range of reactions. numberanalytics.com

Nucleophilicity : The oxygen atom of the hydroxyl group (-OH) is nucleophilic, a characteristic enhanced upon deprotonation to form the corresponding oximate anion. researchgate.netrsc.org This nucleophilicity is central to reactions such as O-alkylation and O-acylation. acs.org The nitrogen atom can also exhibit nucleophilic character. Studies have quantified the nucleophilicity of various oximes, showing that their reactivity is influenced by the electronic nature of the substituents on the carbon framework. acs.org

Electrophilicity : The carbon atom of the C=N double bond is electrophilic and susceptible to attack by nucleophiles. This reactivity is harnessed in addition reactions. Furthermore, under certain conditions, such as those employed in the Semmler–Wolff reaction, oxime derivatives can act as electrophiles in intramolecular aromatic substitution reactions. acs.org

Stereochemical Considerations: E/Z Isomerism and Interconversion Studies

The C=N double bond in aldoximes like 2,4,5-Trimethoxybenzaldehyde oxime leads to the possibility of geometric isomerism. wikipedia.orgdoubtnut.com The two isomers are designated as E and Z.

Isomer Identification : For aldoximes, the terms syn and anti were historically used, but the E/Z nomenclature is now standard. In the case of this compound, crystallographic studies have confirmed the existence of the E isomer. researchgate.net The E isomer is generally the more thermodynamically stable form for aryl oximes. nih.gov

Interconversion : The interconversion between E and Z isomers is a known phenomenon for oximes. researchgate.net This process can be catalyzed by the very reagents used for the oxime's synthesis, such as acids or bases. researchgate.netnih.gov Temperature is also a critical factor, as it can shift the equilibrium between the isomers. researchgate.net Modern photochemical methods using visible light have also been developed to facilitate the E-to-Z isomerization, providing access to the less stable Z-isomer for subsequent stereoselective reactions. nih.gov

Reactions Involving the Substituted Aromatic Ring System

The aromatic ring of this compound is generally deactivated towards standard nucleophilic aromatic substitution (SNAr) reactions. This is because the three methoxy (B1213986) (-OCH3) groups are strong electron-donating groups, which increase the electron density of the benzene (B151609) ring, making it less attractive to nucleophiles. libretexts.orgwikipedia.org

For a classical SNAr reaction to proceed, the aromatic ring typically requires strong electron-withdrawing groups (like -NO2) positioned ortho or para to a good leaving group. wikipedia.orgyoutube.com Since this compound lacks such activation, substitution of a methoxy group by a nucleophile would necessitate harsh reaction conditions or alternative mechanistic pathways, such as those involving a benzyne (B1209423) intermediate. masterorganicchemistry.com Such reactions are not commonly reported for this specific compound under standard laboratory conditions.

Key Derivatization Reactions

The oxime functional group is a versatile handle for a variety of chemical transformations, including oxidation to nitriles and reduction to primary amines. byjus.comtestbook.com

Oxidation Reactions

The oxidation of aldoximes is a direct and efficient method for the synthesis of nitriles. For this compound, this transformation would yield 2,4,5-Trimethoxybenzonitrile. A variety of reagents can accomplish this conversion. Another potential oxidation product is a nitrile oxide, which can be formed using mild hypervalent iodine reagents and trapped in situ. researchgate.net

The following table summarizes common methods for the oxidation of aldoximes.

| Reagent/System | Typical Conditions | Product | Reference/Comment |

|---|---|---|---|

| Diacetoxyiodobenzene (IBD) | Mild conditions, often in a non-polar solvent like DCM. | Nitrile Oxide | Can be used to form nitrile oxides for cycloaddition reactions. researchgate.net |

| Copper(II) Acetate | Reflux in a solvent like acetonitrile (B52724). | Nitrile | A common and effective method for dehydrating aldoximes. |

| N-Chlorosuccinimide (NCS) | Often in DMF. | Hydroximoyl chloride | This product can be further converted to a nitrile. wikipedia.org |

| Dess-Martin Periodinane (DMP) | Room temperature in chlorinated solvents. | Nitrile | A mild and efficient hypervalent iodine reagent. |

Reduction Reactions

The reduction of the oxime group provides a straightforward route to the corresponding primary amine, in this case, 2,4,5-Trimethoxybenzylamine. This reaction is a fundamental transformation in organic synthesis.

The following table outlines established methods for the reduction of oximes.

| Reagent/System | Typical Conditions | Product | Reference/Comment |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup. | Primary Amine | A powerful and common reducing agent for oximes. |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, pressure, with catalysts like Raney Ni, Pd/C, or PtO₂ in a solvent like ethanol (B145695) or methanol. | Primary Amine | A widely used industrial and laboratory method. Use of Raney Ni is noted as an eco-friendly approach. researchgate.net |

| Sodium Borohydride (NaBH₄) / Lewis Acid | Often requires an additive like ZrCl₄ or MoO₃ in a solvent like THF or alcohol. | Primary Amine | NaBH₄ alone is generally not effective for oxime reduction; a catalyst is needed. |

| Zinc / Acetic Acid | Acidic conditions, often at elevated temperatures. | Primary Amine | A classical reduction method using dissolving metal conditions. |

Regeneration of Carbonyl Compounds (Deoximation Strategies)

The regeneration of the parent carbonyl compound, 2,4,5-trimethoxybenzaldehyde, from its oxime is a crucial transformation in synthetic chemistry. Oximes serve as effective protecting groups for aldehydes and ketones, and their efficient cleavage back to the carbonyl compound is often a necessary step in a multi-step synthesis. Current time information in Bangalore, IN. A variety of methods have been developed for the deoximation of aromatic aldoximes, which are generally applicable to this compound. These strategies can be broadly categorized into hydrolytic, oxidative, and reductive methods.

Traditional hydrolytic methods often require harsh acidic conditions, which can lead to low yields and the formation of byproducts, particularly with substrates sensitive to strong acids. nih.gov To circumvent these issues, milder and more selective methods have been developed.

Oxidative Cleavage:

Oxidative deoximation is a common and effective strategy. A range of chromium(VI)-based reagents have been successfully employed for the cleavage of aldoximes. For instance, triethylammonium (B8662869) chlorochromate (TEACC) has been used to deoximate various benzaldehyde (B42025) oximes. In a study on substituted benzaldehydes, the closely related isomer, 3,4,5-trimethoxybenzaldehyde (B134019), was regenerated from its oxime in 76% yield using TEACC in dichloromethane (B109758) over 2 hours. thieme-connect.com This suggests a similar outcome could be expected for the 2,4,5-trimethoxy isomer. Other chromium reagents like pyridinium (B92312) chlorochromate (PCC) have also been used, though sometimes with lower efficiency for aldehydes. thieme-connect.com

Another powerful oxidative system involves the use of a phase-transfer catalyst, triscetylpyridinium tetrakis(oxodiperoxotungsto)phosphate (PCWP), in the presence of hydrogen peroxide. nih.gov This method has been shown to be effective for a variety of aliphatic and aromatic oximes, with aldoximes generally reacting faster than ketoximes under mild conditions (chloroform/water at 30 °C). nih.gov

Hydrolytic and Exchange Reactions:

Milder hydrolytic methods often employ salt catalysts to facilitate the reaction under less aggressive conditions. thieme-connect.com An alternative non-hydrolytic approach is the exchange reaction, where the oxime is treated with an excess of a simple carbonyl compound like acetone. This method is driven by the equilibrium shift and offers the advantage of a non-acidic reaction medium and simple work-up. thieme-connect.com However, its applicability for regenerating aldehydes can be limited due to the thermal stability of the desired product. thieme-connect.com

The use of sodium hydrogensulfite in an acidic medium represents a classic and mild procedure for oxime cleavage. thieme-connect.com The reaction proceeds through the formation of a sulfine (B13751562) intermediate, which then hydrolyzes to the corresponding carbonyl compound. thieme-connect.com

A summary of selected deoximation methods applicable to aromatic aldoximes is presented below.

| Reagent/System | Solvent | Conditions | Typical Yields for Aromatic Aldehydes | Reference |

| Triethylammonium chlorochromate (TEACC) | Dichloromethane | 2 hours | 56-78% | thieme-connect.com |

| Pyridinium dichromate / t-butyl hydroperoxide | Acetonitrile | Not specified | Excellent | thieme-connect.com |

| Pyridinium chlorochromate / H2O2 | Acetonitrile | Not specified | Excellent | thieme-connect.com |

| Acetone (Exchange Reaction) | Acetone | 20-80 °C | Acceptable to low | thieme-connect.com |

| Triscetylpyridinium tetrakis(oxodiperoxotungsto)phosphate (PCWP) / H2O2 | Chloroform/Water | 30 °C | High | nih.gov |

| 2-Nitro-4,5-dichloropyridazin-3(2H)-one | Not specified | Microwave | Good to excellent | researchgate.net |

O-Alkylation and Other Modifications at the Oxime Nitrogen/Oxygen

The oxime functional group in this compound is not merely a protecting group but also a site for further chemical modifications, leading to a diverse range of derivatives. The most common modification is O-alkylation to form oxime ethers, which are valuable scaffolds in medicinal chemistry and for the synthesis of heterocyclic compounds. nsf.gov

O-Alkylation to Form Oxime Ethers:

O-alkylation is typically achieved by reacting the oxime with an alkylating agent, such as an alkyl halide or sulfate, in the presence of a base. The oxygen atom of the oxime hydroxyl group acts as a nucleophile, displacing the leaving group on the alkylating agent. The choice of base and solvent is critical for the success of the reaction.

The reactivity of the resulting oxime ethers can be fine-tuned by the nature of the O-substituent. nsf.gov This strategy is employed for either thermal or photochemical activation, leading to further transformations. nsf.gov

Formation of Iminyl Radicals and Subsequent Reactions:

A significant area of reactivity for oxime ethers and esters involves the formation of iminyl radicals. nsf.gov These highly reactive intermediates can be generated through various methods, including single-electron transfer (SET) or triplet energy transfer (EnT) manifolds, often initiated by photolysis or by a photocatalyst like a cerium salt. nsf.gov Once formed, iminyl radicals can undergo several synthetically useful transformations, such as:

Cyclization: 5-exo-trig/dig cyclization reactions with an internal alkene or alkyne. nsf.gov

1,5-Hydrogen Atom Transfer (HAT): Followed by cyclization to form nitrogen-containing heterocycles. nsf.gov

Ring Opening: To generate an alkyl radical. nsf.gov

These reaction pathways open up avenues for the synthesis of complex nitrogen-containing molecules starting from oxime derivatives.

Other Modifications:

Structural Elucidation and Conformational Analysis of 2,4,5 Trimethoxybenzaldehyde Oxime

X-ray Crystallography Investigations

X-ray crystallography provides definitive information about the atomic arrangement within a crystal. For the related compound, 2,4,5-trimethoxybenzaldehyde (B179766) monohydrate, this technique has been instrumental in elucidating its solid-state structure.

Determination of Crystal System and Space Group

The crystal structure of 2,4,5-trimethoxybenzaldehyde monohydrate has been determined to be monoclinic. nih.govkau.edu.sa The space group was identified as P21/c. kau.edu.sa These parameters define the symmetry and the repeating unit cell of the crystal lattice.

Table 1: Crystal Data and Structure Refinement for 2,4,5-Trimethoxybenzaldehyde Monohydrate

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 18.084 (5) |

| b (Å) | 4.2456 (10) |

| c (Å) | 14.600 (4) |

| β (°) | 108.290 (9) |

| Volume (ų) | 1064.3 (5) |

| Z | 4 |

Data sourced from references nih.govkau.edu.sa

Precise Molecular Geometry and Bond Parameter Analysis

The 2,4,5-trimethoxybenzaldehyde molecule in its monohydrate form is nearly planar, with a root-mean-square deviation of 0.0183 Å. nih.govkau.edu.sa This planarity suggests a degree of delocalization of electrons across the benzene (B151609) ring and the aldehyde group. Detailed analysis of bond lengths and angles provides insight into the electronic distribution and steric effects within the molecule. For instance, the C-C bond lengths within the benzene ring and the C=O bond length of the aldehyde group can be precisely measured, offering a comparison to theoretical values and related structures.

Analysis of Intermolecular Interactions, including Hydrogen Bonding Networks (e.g., O-H...O)

In the crystal lattice of 2,4,5-trimethoxybenzaldehyde monohydrate, intermolecular forces, particularly hydrogen bonds, play a crucial role in stabilizing the structure. The water molecule is involved in hydrogen bonding with the methoxy (B1213986) groups of the organic molecule. nih.gov Specifically, one of the hydrogen atoms of the water molecule forms O-H···O hydrogen bonds with two adjacent methoxy groups, creating an R12(5) ring motif. nih.gov The other hydrogen atoms of the water molecule, which are disordered, participate in O-H···O hydrogen bonds with neighboring water molecules. nih.gov These interactions result in the formation of one-dimensional polymeric chains that extend along the b-axis of the crystal. nih.govkau.edu.sa

Table 2: Hydrogen-Bond Geometry (Å, °) for 2,4,5-Trimethoxybenzaldehyde Monohydrate

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| O5—H51···O2 | 0.85 (4) | 2.54 (5) | 3.181 (5) | 133 (4) |

| O5—H51···O3 | 0.85 (4) | 2.19 (4) | 3.006 (5) | 160 (4) |

| O5—H52···O5i | 0.83 (10) | 1.89 (10) | 2.710 (6) | 174 (19) |

Data sourced from reference kau.edu.sa

Studies on Solid-State Packing and Polymorphism

The arrangement of molecules in the crystal, or crystal packing, is dictated by the interplay of various intermolecular forces. The hydrogen-bonded polymeric chains in 2,4,5-trimethoxybenzaldehyde monohydrate pack in a way that maximizes van der Waals interactions, leading to a stable, densely packed structure. While no specific studies on the polymorphism of 2,4,5-trimethoxybenzaldehyde oxime were found, the existence of different crystalline forms is a possibility for many organic compounds and can have significant implications for their physical properties.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are essential for confirming the structure of molecules in solution and for studying their dynamic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For the parent compound, 2,4,5-trimethoxybenzaldehyde, both ¹H and ¹³C NMR spectra are available and provide key structural information. chemicalbook.comchemicalbook.com

In the ¹H NMR spectrum of 2,4,5-trimethoxybenzaldehyde, distinct signals would be expected for the aldehydic proton, the aromatic protons, and the protons of the three methoxy groups. The chemical shifts and coupling patterns of these signals are indicative of their electronic environment and proximity to other protons.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, with its chemical shift dependent on its hybridization and the electronegativity of attached atoms. For 2,4,5-trimethoxybenzaldehyde, separate signals would be observed for the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), and the carbons of the methoxy groups.

While specific NMR data for this compound is not detailed in the provided search results, the principles of NMR analysis would be directly applicable. The formation of the oxime group (-CH=NOH) would lead to characteristic changes in the NMR spectra compared to the parent aldehyde. The aldehydic proton signal would be replaced by a new signal for the proton on the oxime carbon, and the chemical shift of this carbon would also be altered in the ¹³C NMR spectrum. Furthermore, the presence of the hydroxyl proton of the oxime would introduce an additional signal in the ¹H NMR spectrum, and its exchange characteristics could provide information about hydrogen bonding in solution.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum is expected to display a combination of bands corresponding to the oxime group, the aromatic ring, and the methoxy substituents.

The formation of the oxime from the aldehyde would result in the disappearance of the strong carbonyl (C=O) stretching band of the aldehyde, typically observed around 1680-1700 cm⁻¹. In its place, characteristic bands for the oxime functional group would appear. A key feature would be the C=N stretching vibration, which is expected in the region of 1620-1690 cm⁻¹. The exact position of this band can be influenced by conjugation with the aromatic ring.

Another significant band would be the O-H stretching vibration of the oxime's hydroxyl group, which is anticipated to appear as a broad band in the 3150-3650 cm⁻¹ region. The broadness of this peak is due to hydrogen bonding. The N-O stretching vibration is expected to be observed in the 930-960 cm⁻¹ range.

The spectrum would also retain the characteristic absorptions of the trimethoxy-substituted benzene ring. These include aromatic C-H stretching vibrations above 3000 cm⁻¹, aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and C-O stretching vibrations from the methoxy groups, which typically appear as strong bands between 1000 and 1300 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Notes |

| O-H stretch (oxime) | 3150 - 3650 | Broad band |

| Aromatic C-H stretch | 3000 - 3100 | Medium to weak |

| Aliphatic C-H stretch (methoxy) | 2850 - 3000 | Medium to strong |

| C=N stretch (oxime) | 1620 - 1690 | Medium, conjugated |

| Aromatic C=C stretch | 1450 - 1600 | Multiple bands |

| C-O stretch (methoxy) | 1000 - 1300 | Strong bands |

| N-O stretch (oxime) | 930 - 960 | Medium to weak |

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and High-Resolution Mass Determination

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation. The high-resolution mass spectrum would provide the exact mass of the molecular ion, allowing for the determination of its elemental composition. For this compound (C₁₀H₁₃NO₄), the expected exact mass of the molecular ion [M]⁺ would be approximately 211.0845 g/mol .

The fragmentation of oximes under electron ionization (EI) can proceed through several pathways. A common fragmentation involves the loss of a hydroxyl radical (•OH) to form an [M-17]⁺ ion. Another characteristic fragmentation is the cleavage of the N-O bond, which can be followed by various rearrangements.

The presence of the trimethoxy-substituted phenyl ring would also heavily influence the fragmentation pattern. The loss of methyl radicals (•CH₃) from the methoxy groups is a common fragmentation pathway for methoxy-substituted aromatic compounds, leading to ions at [M-15]⁺, [M-30]⁺, and [M-45]⁺. The cleavage of the bond between the aromatic ring and the oxime group could lead to a fragment corresponding to the trimethoxybenzyl cation or related structures.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment Ion | Notes |

| 211 | [C₁₀H₁₃NO₄]⁺ | Molecular ion |

| 196 | [C₁₀H₁₂O₄]⁺ | Loss of •NH |

| 194 | [C₁₀H₁₂NO₃]⁺ | Loss of •OH |

| 181 | [C₉H₁₀NO₄]⁺ | Loss of •CH₃ |

| 165 | [C₉H₉O₃]⁺ | Loss of •CH₃ and NO |

UV-Visible Spectroscopy for Electronic Transition and Chromophore Studies

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for studying conjugated systems and chromophores. The chromophore in this compound consists of the benzene ring conjugated with the oxime group (C=N-OH).

The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The benzene ring itself has characteristic absorptions, which will be shifted to longer wavelengths (bathochromic shift) due to the presence of the electron-donating methoxy groups and the conjugated oxime group.

Typically, aromatic oximes exhibit strong absorption bands in the UV region. It is anticipated that this compound would show a strong absorption band (π → π* transition) in the range of 250-300 nm. A weaker absorption band (n → π* transition) might be observed at a longer wavelength, possibly above 300 nm, although it may be obscured by the stronger π → π* band. The solvent used for the analysis can also influence the position and intensity of these absorption maxima.

Table 3: Predicted UV-Visible Absorption for this compound

| Electronic Transition | Predicted Wavelength (λmax) | Molar Absorptivity (ε) |

| π → π | 250 - 300 nm | High |

| n → π | > 300 nm | Low |

Computational and Theoretical Chemistry Studies of 2,4,5 Trimethoxybenzaldehyde Oxime

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the properties of 2,4,5-Trimethoxybenzaldehyde (B179766) Oxime at the atomic level.

Geometry Optimization and Energetic Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For the related compound 2,4,5-trimethoxybenzaldehyde, calculations using the B3LYP method with a 6-311G(d) basis set have been performed to determine its optimized geometry, including bond lengths and bond angles. researchgate.net While specific data for the oxime derivative is not detailed, similar methodologies would be applied. The process involves iterative calculations to find the coordinates that minimize the total energy of the molecule.

Energetic analysis provides information about the stability of the molecule. The total energy calculated for an optimized structure is a key parameter. For instance, studies on similar molecules like 2-Methoxy-4-[(3-p-Methylbenzyl-4,5-Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2-Methylbenzoate have reported total energy values calculated using DFT methods. epstem.net This type of analysis for 2,4,5-Trimethoxybenzaldehyde Oxime would reveal its thermodynamic stability.

Below is a representative table illustrating the types of data obtained from geometry optimization.

| Parameter | Atom Pair/Triplet | Calculated Value (Å or °) |

| Bond Length | C-C (aromatic) | ~1.39 - 1.40 |

| Bond Length | C-O (methoxy) | ~1.36 |

| Bond Length | C=N (oxime) | ~1.28 |

| Bond Angle | C-C-C (aromatic) | ~120 |

| Bond Angle | C-C-H | ~120 |

| Dihedral Angle | C-C-N-O | Varies with conformation |

Note: The values presented are typical and would be precisely determined through specific calculations for this compound.

Electronic Structure Investigations

The electronic structure of a molecule governs its chemical behavior. Key aspects of this are the frontier molecular orbitals and the distribution of electronic charge.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. Quantum chemical calculations can simulate and visualize these orbitals and determine their energy levels. nih.gov

Charge Distribution: The distribution of electron density within the molecule can be analyzed through methods like Mulliken population analysis or by generating molecular electrostatic potential (MEP) maps. epstem.netnih.gov MEP maps visualize the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen and nitrogen atoms of the oxime and methoxy (B1213986) groups would be expected to be electron-rich regions.

Prediction and Validation of Spectroscopic Properties

Computational methods are powerful tools for predicting spectroscopic data, which can then be compared with experimental results for validation. nih.gov

Infrared (IR) and Raman Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule. researchgate.netnih.gov These calculated frequencies, after appropriate scaling, can be correlated with experimental IR and Raman spectra to assign specific vibrational modes to the observed absorption bands. For example, the characteristic stretching frequency of the C=N bond in the oxime group and the C-O stretches of the methoxy groups can be precisely calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can predict the 1H and 13C NMR chemical shifts. epstem.netnih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. epstem.net The calculated chemical shifts are then compared with experimental data to aid in the structural elucidation of the molecule. epstem.net The agreement between calculated and experimental values serves as a strong validation of the computed molecular structure. nih.gov

The following table shows an example of how theoretical and experimental NMR data can be compared.

| Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

| H (aldehyde) | ~8.1 | Varies with method |

| C (aldehyde) | ~150 | Varies with method |

| C (methoxy) | ~56 | Varies with method |

| H (methoxy) | ~3.9 | Varies with method |

Mechanistic Modeling of Reaction Pathways and Transition State Characterization

Computational chemistry allows for the investigation of reaction mechanisms at a molecular level. This involves modeling the entire reaction pathway, from reactants to products, and identifying the transition states that connect them.

For this compound, one could model its synthesis from 2,4,5-Trimethoxybenzaldehyde and hydroxylamine (B1172632). researchgate.netontosight.ai This would involve calculating the energies of the reactants, intermediates, transition states, and products. The activation energy, which is the energy difference between the reactants and the transition state, can be determined, providing insight into the reaction rate. nih.gov

Transition state theory is used to characterize the geometry and energy of the highest point on the reaction coordinate. Identifying the transition state structure is crucial for understanding the mechanism of a chemical transformation.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations typically focus on a single, optimized geometry, molecular dynamics (MD) simulations can explore the full range of conformations a molecule can adopt over time. nih.gov This is particularly important for flexible molecules like this compound, which has rotatable bonds in its methoxy and oxime groups.

MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing their positions to evolve over time. nih.gov This generates a trajectory of molecular conformations, providing a dynamic picture of the molecule's behavior. From this trajectory, one can analyze the preferred conformations, the barriers to rotation around single bonds, and how the molecule might interact with its environment, such as a solvent or a biological receptor.

Mechanistic Investigations of Chemical Reactions Involving 2,4,5 Trimethoxybenzaldehyde Oxime

Kinetic Studies of Oxidation and Reduction Processes

Detailed kinetic studies specifically for the oxidation and reduction of 2,4,5-trimethoxybenzaldehyde (B179766) oxime are not extensively documented in publicly available literature. However, the reactivity of oximes, in general, is well-established, allowing for a theoretical framework of its kinetic behavior.

Oxidation: The oxidation of aldoximes can yield a variety of products, including the parent aldehyde or nitrile, depending on the oxidant and reaction conditions. The reaction rate is significantly influenced by the electronic nature of the substituents on the aromatic ring. The three electron-donating methoxy (B1213986) groups in 2,4,5-trimethoxybenzaldehyde oxime are expected to increase the electron density on the benzene (B151609) ring and the oxime moiety. This enhanced electron density can facilitate the initial step of many oxidation reactions, which often involves an electrophilic attack on the oxime nitrogen or oxygen.

For instance, in oxidations involving metal-based oxidants, the rate-determining step is often the formation of a complex between the oxime and the oxidant. The electron-rich nature of the 2,4,5-trimethoxyphenyl group would likely accelerate this step. A study on the oxidation of various substituted benzaldehydes by tetraethylammonium (B1195904) bromochromate found that the reaction is first order with respect to both the aldehyde and the oxidant. While this study did not include the oxime, it highlights the influence of substituents on the oxidation kinetics of related compounds.

A representative example of the reduction of a related compound, 3,4,5-trimethoxybenzoyl chloride, to the corresponding aldehyde via a modified Rosenmund reduction, proceeds efficiently under mild conditions, suggesting that the trimethoxy substitution pattern is compatible with catalytic reduction processes. orgsyn.org

Catalytic Reaction Pathways and Characterization of Catalytic Species

Catalysis plays a crucial role in many reactions involving oximes, particularly in their hydrolysis (deoximation) to regenerate the parent aldehyde. Various catalytic systems have been developed for this purpose, often involving metal catalysts or acid catalysis.

Catalytic Deoximation: The regeneration of 2,4,5-trimethoxybenzaldehyde from its oxime can be achieved through catalytic hydrolysis. This reaction is important for the use of oximes as protecting groups for aldehydes. The general mechanism for acid-catalyzed hydrolysis involves the protonation of the oxime oxygen, followed by the nucleophilic attack of water on the imine carbon. The electron-donating methoxy groups can influence the rate of this reaction by stabilizing the carbocation-like transition state.

A variety of metal-based catalysts are also effective for deoximation. For instance, copper-catalyzed hydrolysis of 5-bromovanillin, a related substituted benzaldehyde (B42025), proceeds under relatively mild conditions. google.com The catalytic cycle for such reactions often involves the coordination of the oxime to the metal center, which activates the C=N bond towards nucleophilic attack. The characterization of these catalytic species can be performed using spectroscopic techniques such as X-ray crystallography and NMR spectroscopy to elucidate the structure of the metal-oxime complex.

The table below illustrates the yields of various benzaldehydes from their corresponding oximes using different catalytic systems, providing an insight into the potential catalytic pathways applicable to this compound.

| Catalyst System | Substrate | Product | Yield (%) |

| FeCl₃·6H₂O / Montmorillonite K-10 | Benzaldehyde oxime | Benzaldehyde | 95 |

| BiCl₃ / Microwaves | 4-Methoxybenzaldehyde oxime | 4-Methoxybenzaldehyde | 92 |

| [Cu(phen)(PPh₃)₂]NO₃ | 4-Nitrobenzaldehyde oxime | 4-Nitrobenzaldehyde | 88 |

This table presents representative data for the catalytic deoximation of various benzaldehyde oximes to illustrate the types of catalysts and potential yields. Specific data for this compound is not available in the provided search results.

Influence of Solvent Media on Reaction Mechanisms and Rates

The choice of solvent can have a profound impact on the mechanism and rate of chemical reactions involving this compound. The polarity, proticity, and coordinating ability of the solvent can influence the stability of reactants, transition states, and products.

In polar protic solvents, such as water and alcohols, the solvent molecules can participate in the reaction through hydrogen bonding and can also act as nucleophiles. For instance, in the acid-catalyzed hydrolysis of an oxime, a polar protic solvent can stabilize the charged intermediates and facilitate proton transfer steps.

In contrast, non-polar aprotic solvents, such as toluene (B28343) or hexane, are less likely to interact strongly with the reacting species. Reactions that proceed through non-polar transition states may be favored in such solvents. The solubility of this compound and the chosen catalyst are also critical factors to consider when selecting a solvent.

A study on the oxidation of 3,4,5-trimethoxybenzaldehyde (B134019) in a dimethylformamide (DMF)-acetic acid mixture demonstrated a significant increase in the reaction rate with a decrease in the dielectric constant of the medium. This suggests that for certain oxidation reactions, a less polar solvent environment can be beneficial.

The effect of the solvent on reaction rates can be quantified by studying the reaction kinetics in a range of different solvents and analyzing the data using models such as the Grunwald-Winstein equation.

Analysis of Substituent Effects on Reactivity (e.g., role of methoxy groups)

The three methoxy groups on the benzene ring of this compound play a crucial role in modulating its reactivity. Methoxy groups are known to be strong electron-donating groups through resonance (mesomeric effect) and weak electron-withdrawing groups through induction. The net effect is typically electron-donating, which increases the electron density of the aromatic ring.

The positions of the methoxy groups (2, 4, and 5) are significant:

The 4-methoxy group (para to the oxime group) is in a prime position to exert its strong +M effect, which involves the delocalization of a lone pair of electrons from the oxygen atom into the aromatic pi-system. This significantly increases the electron density at the carbon atom attached to the oxime group.

The 2-methoxy group (ortho to the oxime group) can also exert a +M effect, but it may also introduce steric hindrance, which can affect the approach of reagents to the reaction center.

The 5-methoxy group (meta to the oxime group) primarily exerts an inductive effect (-I) and a weaker mesomeric effect.

A study on the effect of methoxy substituents on the glutathione (B108866) peroxidase-like mechanism of an aromatic cyclic seleninate found that a para-methoxy group enhances activity, a meta-substituent has little effect, and an ortho-substituent decreases activity. nih.govnih.gov While this is a different system, it provides a valuable analogy for the potential influence of methoxy group positioning on the reactivity of this compound.

The combined electronic effects of the three methoxy groups in this compound would make the aromatic ring more susceptible to electrophilic substitution reactions. In the context of the oxime's reactivity, this increased electron density can influence the rates of both oxidation and reduction, as well as the stability of any charged intermediates formed during a reaction.

The table below summarizes the expected electronic effects of the methoxy groups at different positions on the reactivity of the benzaldehyde oxime.

| Methoxy Group Position | Electronic Effect | Expected Impact on Reactivity |

| 2- (ortho) | +M, -I, Steric Hindrance | Increased electron density, potential steric hindrance affecting reaction rates. |

| 4- (para) | +M, -I | Strong increase in electron density, enhancing reactivity towards electrophiles. |

| 5- (meta) | -I, weak +M | Weaker electronic effect compared to ortho and para positions. |

This table provides a qualitative analysis of the expected substituent effects based on general principles of physical organic chemistry.

Derivatives and Analogues of 2,4,5 Trimethoxybenzaldehyde Oxime: Synthesis and Research Significance

Synthesis and Reactivity of O-Substituted Oximes (e.g., O-alkylated derivatives)

The oxime functional group (C=N-OH) of 2,4,5-Trimethoxybenzaldehyde (B179766) oxime is a site of rich chemical reactivity, allowing for the synthesis of various O-substituted derivatives, most notably oxime ethers (O-alkylated derivatives). The synthesis of these derivatives typically involves the deprotonation of the oxime's hydroxyl group with a base, followed by nucleophilic substitution with an alkylating agent.

General Synthesis of O-Alkylated Oxime Derivatives: The formation of an O-alkylated derivative begins with the treatment of the parent oxime with a suitable base (e.g., sodium hydride, sodium or potassium alkoxides) to generate the corresponding oximate anion. This highly nucleophilic anion then readily reacts with an alkyl halide (R-X, where X = Cl, Br, I) or other alkylating agents like dialkyl sulfates to yield the desired oxime ether.

While specific literature on the O-alkylation of 2,4,5-Trimethoxybenzaldehyde oxime is not extensively detailed, the principles are well-established in organic chemistry. An example of a commercially available, more complex O-substituted analogue is 3,4,5-trimethoxybenzaldehyde (B134019) o-[2-(1-azepanyl)ethyl]oxime hydrochloride sigmaaldrich.com. This structure showcases the introduction of a more complex alkyl group containing a basic nitrogen atom, which is then salified with hydrochloric acid, a common strategy in pharmaceutical chemistry to improve solubility and handling.

The reactivity of these O-substituted oximes is of significant interest. The C=N-O ether linkage is generally more stable than the C=N-OH group under various conditions. However, these derivatives can still participate in reactions such as hydrolysis under strong acidic conditions to regenerate the carbonyl compound (2,4,5-Trimethoxybenzaldehyde) or reduction to form the corresponding O-alkylhydroxylamines. The nature of the R-group in the O-alkylated derivative can also introduce new reactive sites into the molecule, expanding its synthetic utility.

Exploration of Analogues with Varied Aromatic Ring Substitution Patterns

The substitution pattern of the methoxy (B1213986) groups on the aromatic ring profoundly influences the electronic properties and steric environment of the molecule, thereby affecting its reactivity and biological activity. Researchers have synthesized and studied various isomers of trimethoxybenzaldehyde oxime to explore these structure-activity relationships. The most common analogues include the 2,4,6- and 3,4,5-isomers.

The synthesis of these analogues follows a similar path to that of the 2,4,5-isomer, starting from the corresponding trimethoxybenzaldehyde. For instance, 3,4,5-Trimethoxybenzaldehyde can be synthesized from vanillin (B372448) through bromination, alkoxylation, and subsequent methylation. wikipedia.orgorgsyn.org Alternatively, it can be prepared via the Rosenmund reduction of 3,4,5-trimethoxybenzoyl chloride. wikipedia.orgorgsyn.org The synthesis of 2,4,6-Trimethoxybenzaldehyde can be achieved from mesitylene (B46885) and dichloromethyl methyl ether under Lewis acid catalysis. Once the parent aldehyde is obtained, it is reacted with hydroxylamine (B1172632) to form the desired oxime. nih.gov

The table below summarizes the key trimethoxybenzaldehyde oxime isomers and their parent aldehydes.

| Isomer | Parent Aldehyde | CAS Number (Oxime) | Key Synthetic Precursors |

|---|---|---|---|

| This compound | 2,4,5-Trimethoxybenzaldehyde | 51903-39-0 | Asarone (from Calamus oil) scholaris.ca |

| 3,4,5-Trimethoxybenzaldehyde Oxime | 3,4,5-Trimethoxybenzaldehyde | 39201-89-3 | Vanillin, p-Cresol, Eudesmic acid wikipedia.org |

| 2,4,6-Trimethoxybenzaldehyde Oxime | 2,4,6-Trimethoxybenzaldehyde | 51903-38-9 | Mesitylene nih.govchemicalbook.comsynthonix.com |

The different substitution patterns lead to distinct electronic effects. The 2,4,5- and 3,4,5-isomers have electron-donating methoxy groups that activate the ring, while the 2,4,6-isomer features strong steric hindrance around the aldehyde/oxime group due to the two ortho-methoxy substituents. These differences are crucial in fields like medicinal chemistry, where precise molecular geometry and electronic properties determine the interaction with biological targets.

Coordination Chemistry: Formation of Metal Complexes as Ligands for Material Science or Catalysis

The oxime group and other derivatives of 2,4,5-Trimethoxybenzaldehyde are excellent ligands for coordinating with metal ions. The nitrogen and oxygen atoms of the oxime can act as donor atoms, forming stable complexes with a variety of transition metals. These metal complexes are actively researched for their potential applications in materials science and as catalysts for organic reactions. researchgate.net

Research has demonstrated the synthesis of metal(II) complexes using Schiff bases derived from 2,4,5-Trimethoxybenzaldehyde. In one study, a Schiff base was formed by condensing 2,4,5-Trimethoxybenzaldehyde with S-benzyldithiocarbazate. This ligand was then used to create complexes with Manganese(II), Iron(II), and Cobalt(II). researchgate.net Spectroscopic analysis revealed that the ligand coordinates with the metal ion through the azomethine nitrogen and thionic sulfur atoms. The resulting complexes exhibited octahedral or tetragonally distorted octahedral geometries. researchgate.net

Similarly, palladium(II) complexes containing a phosphino-oxime ligand have been synthesized and shown to be active catalysts. rsc.org These complexes effectively catalyzed the rearrangement of various aldoximes into their corresponding primary amides. rsc.org This highlights the potential of using metal-oxime complexes to drive important chemical transformations. The catalytic activity often stems from the metal center's ability to activate substrates and facilitate bond formation or cleavage, while the ligand fine-tunes the catalyst's stability, solubility, and selectivity.

The table below details examples of metal complexes derived from 2,4,5-Trimethoxybenzaldehyde precursors.

| Metal Ion | Ligand Type | Coordination Geometry | Potential Application | Reference |

|---|---|---|---|---|

| Mn(II) | Schiff Base (from 2,4,5-Trimethoxybenzaldehyde) | Octahedral | Biological Activity | researchgate.net |

| Fe(II) | Schiff Base (from 2,4,5-Trimethoxybenzaldehyde) | Tetragonally Distorted Octahedral | Biological Activity | researchgate.net |

| Co(II) | Schiff Base (from 2,4,5-Trimethoxybenzaldehyde) | Tetragonally Distorted Octahedral | Biological Activity | researchgate.net |

| Pd(II) | Phosphino-Oxime | Not Specified | Catalysis (Aldoxime Rearrangement) | rsc.org |

Role as Precursors to Novel Chemical Scaffolds and Heterocyclic Systems (e.g., tetrazoles, isoxazolines)

The oxime functionality is a versatile precursor for the synthesis of various nitrogen- and oxygen-containing heterocyclic systems. Through reactions like cycloadditions and rearrangements, the C=N-OH group can be transformed into stable ring structures, which are prevalent in pharmaceuticals and agrochemicals. nih.gov

Isoxazoline (B3343090) Synthesis: Isoxazolines are five-membered heterocycles that can be synthesized from aldoximes via 1,3-dipolar cycloaddition reactions. organic-chemistry.orgnih.gov The oxime is first converted in situ into a nitrile oxide intermediate, typically using an oxidizing agent like bleach or a hypervalent iodine compound. This highly reactive nitrile oxide then undergoes a [3+2] cycloaddition with an alkene (dipolarophile) to form the isoxazoline ring. Research has shown that aromatic aldehydes, including the closely related analogue 3,4,5-trimethoxybenzaldehyde, are successful substrates for a one-pot synthesis of isoxazolines. bsu.edu This indicates a high potential for this compound to serve as a precursor for novel isoxazoline derivatives.

Tetrazole Synthesis: Tetrazoles are five-membered aromatic rings containing four nitrogen atoms, a structure often used in medicinal chemistry as a bioisostere for a carboxylic acid group. nih.govwikipedia.org One common synthetic route to 5-substituted-1H-tetrazoles involves the reaction of aldoximes with an azide (B81097) source. organic-chemistry.orgthieme-connect.de For example, various aromatic and aliphatic aldoximes react efficiently with diphenyl phosphorazidate (DPPA) or sodium azide in the presence of a Lewis acid catalyst like indium(III) chloride to yield the corresponding tetrazoles. organic-chemistry.org The reaction proceeds via dehydration of the oxime to a nitrile, followed by the [3+2] cycloaddition of the azide anion to the nitrile. Given the general applicability of these methods to aromatic aldoximes, this compound is a viable starting material for creating new tetrazole-containing compounds.

The ability to convert a relatively simple starting material into complex heterocyclic scaffolds underscores the synthetic importance of this compound and its analogues in the ongoing search for new molecules with valuable properties.

Advanced Analytical Methodologies for 2,4,5 Trimethoxybenzaldehyde Oxime

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC-MS)

Chromatographic methods are the cornerstone for separating 2,4,5-Trimethoxybenzaldehyde (B179766) Oxime from its precursors, by-products, and other impurities. These techniques are indispensable for both routine quality control and in-process monitoring.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of 2,4,5-Trimethoxybenzaldehyde Oxime. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. Drawing parallels from established methods for similar compounds like benzaldehyde (B42025) oxime, a typical RP-HPLC setup would involve a C18 column sielc.comhelixchrom.com. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid sielc.comsielc.com. Detection is commonly achieved using a UV detector, as the aromatic ring and the oxime functional group exhibit strong absorbance. For instance, a method for determining hydroxylamine (B1172632) derivatized with benzaldehyde showed a UV maximum at 250 nm oup.com. The progress of the oximation reaction, converting 2,4,5-trimethoxybenzaldehyde to its oxime, can be effectively monitored using Thin-Layer Chromatography (TLC), which provides a rapid and simple way to track the consumption of the starting material and the formation of the product orientjchem.org.

Gas Chromatography-Mass Spectrometry (GC-MS) offers another powerful approach for purity analysis, especially for volatile and thermally stable compounds. A study involving a library of 57 low molecular weight oximes, including aromatic ones, successfully used gas chromatography to determine their linear retention indices (LRI) on various columns (DB-1, DB-5, and DB-WAX) nih.gov. This indicates that GC is a viable method for separating such compounds. For GC analysis of this compound, a non-polar or medium-polarity capillary column, such as one with a 5% phenyl polymethylsiloxane stationary phase, would be appropriate nih.gov. While some polar compounds may require derivatization to improve volatility and thermal stability for GC analysis, many oximes can be analyzed directly researchgate.netgoogle.com. The mass spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern.

Table 1: Illustrative Chromatographic Conditions for Aromatic Oxime Analysis

| Technique | Parameter | Typical Conditions | Purpose |

|---|---|---|---|

| HPLC | Column | Reversed-Phase C18, 5 µm particle size sigmaaldrich.com | Purity Assessment |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid sielc.comsielc.com | Elution of the analyte | |

| Detector | UV, 254 nm sigmaaldrich.com | Quantitation and Detection | |

| Flow Rate | 1.0 mL/min sigmaaldrich.com | Consistent analysis time | |

| GC-MS | Column | 5% Phenyl Polymethylsiloxane (e.g., DB-5) nih.gov | Separation of volatile compounds |

| Carrier Gas | Helium, Hydrogen, or Nitrogen researchgate.net | Transport of analyte through the column | |

| Ionization | Electron Ionization (EI) | Fragmentation and identification | |

| Detector | Mass Spectrometer | Structural elucidation and confirmation | |

| TLC | Stationary Phase | Silica (B1680970) Gel 60 F254 orientjchem.org | Reaction Monitoring |

| Mobile Phase | Hexane/Ethyl Acetate mixture orientjchem.org | Separation of spots |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a more comprehensive analysis by combining separation power with definitive identification capabilities sigmaaldrich.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably the most powerful technique for the analysis of this compound. It combines the excellent separation capabilities of HPLC with the sensitive and highly specific detection of mass spectrometry nih.gov. This is particularly advantageous for analyzing complex mixtures or for confirming the identity of trace-level impurities. An LC-MS system, typically using an electrospray ionization (ESI) source, can provide the accurate molecular weight of the parent oxime and its by-products nih.govmyskinrecipes.com. LC-MS/MS, a tandem mass spectrometry approach, can further enhance structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions, providing a detailed structural fingerprint of the molecule nih.gov. This method is highly specific and can overcome challenges associated with the analysis of compounds that are not amenable to GC thermofisher.com.

Gas Chromatography-Mass Spectrometry (GC-MS) , as mentioned earlier, is a cornerstone hyphenated technique. The coupling of a gas chromatograph to a mass spectrometer allows for the separation of volatile components in a sample, followed by their individual identification myskinrecipes.com. For this compound, GC-MS analysis would yield both its retention time, a characteristic chromatographic parameter, and its mass spectrum, a unique chemical signature. This dual information provides a very high degree of confidence in the identification of the compound shimadzu.com.

Table 2: Overview of Hyphenated Techniques for Oxime Analysis

| Hyphenated Technique | Separation Principle | Detection Principle | Primary Application for this compound |

|---|---|---|---|

| LC-MS | Liquid Chromatography (based on polarity) | Mass Spectrometry (mass-to-charge ratio) | Definitive identification and quantitation of the oxime and non-volatile impurities. nih.gov |

| LC-MS/MS | Liquid Chromatography | Tandem Mass Spectrometry (fragmentation pattern) | Structural elucidation of unknown by-products and metabolites. nih.gov |

| GC-MS | Gas Chromatography (based on boiling point/volatility) | Mass Spectrometry (mass-to-charge ratio) | Purity assessment and identification of volatile impurities. nih.gov |

Methodological Advancements in Oxime Characterization

The field of analytical chemistry is continually evolving, leading to new and improved methods for the characterization of compounds like oximes.

One significant area of advancement is in derivatization chemistry . While direct analysis is often possible, derivatization can be employed to enhance the analytical properties of an analyte. For HPLC analysis, derivatizing hydroxylamine (a precursor to oximes) with benzaldehyde has been shown to create a product that is more hydrophobic and has strong UV absorbance, allowing for sensitive detection oup.com. Similarly, derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) can create oxime derivatives that are highly responsive to electron capture detection (ECD) in GC or provide enhanced sensitivity in LC-UV methods researchgate.net. Such strategies could be adapted for the ultra-trace analysis of this compound or related impurities.

Another advancement lies in the development of more robust and efficient chromatographic systems . This includes the use of Ultra-High-Performance Liquid Chromatography (UPLC), which utilizes columns with smaller particle sizes (e.g., sub-2 µm) to achieve faster separations and higher resolution compared to traditional HPLC sielc.com. In gas chromatography, there is a growing trend to replace helium with alternative carrier gases like hydrogen or nitrogen due to the global helium shortage. Studies have shown that with proper method translation, hydrogen and nitrogen can serve as effective carrier gases for the GC-MS analysis of aromatic amines without compromising chromatographic performance researchgate.net.

Furthermore, novel detection methods in HPLC, such as on-line photoreactors coupled with peroxyoxalate chemiluminescence (PO-CL) detection, have been developed for aromatic compounds. This method involves UV irradiation of the aromatic compounds to generate hydrogen peroxide, which is then detected via a chemiluminescent reaction, offering very high sensitivity for a wide variety of aromatic compounds nih.gov.

These methodological advancements continuously expand the toolkit available to analytical chemists for the comprehensive and precise characterization of this compound.

Potential Research Applications of 2,4,5 Trimethoxybenzaldehyde Oxime Non Biological/non Clinical

As a Core Building Block in the Multistep Synthesis of Complex Organic Molecules

Oximes are well-established as valuable and versatile synthetic intermediates in organic chemistry. nsf.gov They serve as stable and accessible precursors for a wide range of nitrogen-containing compounds. The synthesis of 2,4,5-Trimethoxybenzaldehyde (B179766) oxime is typically achieved through a condensation reaction between 2,4,5-trimethoxybenzaldehyde and hydroxylamine (B1172632). researchgate.net Once formed, this oxime can be used as a foundational building block for more intricate molecular architectures.

The reactivity of the oxime functional group allows for several key transformations:

Reduction to Amines: The oxime can be reduced to form the corresponding primary amine, 2,4,5-trimethoxybenzylamine. This transformation is fundamental for incorporating the trimethoxyphenyl moiety into larger molecules, such as ligands or pharmacologically relevant scaffolds.

Beckmann Rearrangement: Under acidic conditions, aldoximes can undergo the Beckmann rearrangement to yield amides. This reaction provides a pathway to N-substituted formamides, which are themselves useful synthetic intermediates.

Generation of Iminyl Radicals: The N–O bond of the oxime can be cleaved under specific conditions (e.g., using transition metals or photoredox catalysis) to generate iminyl radicals. nsf.gov These highly reactive species can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, including cyclizations and additions to π-systems, enabling the construction of complex heterocyclic structures. nsf.govbeilstein-journals.org

Cycloaddition Reactions: The oxime group can act as a 1,3-dipole precursor, participating in cycloaddition reactions to form five-membered heterocycles like isoxazolines and isoxazoles. researchgate.net These ring systems are prevalent in many complex organic molecules.

The 2,4,5-trimethoxybenzaldehyde portion of the molecule is itself a known precursor in the synthesis of various compounds, including chalcones and lignans. scholaris.ca Therefore, its oxime derivative represents a stable, isolable intermediate that provides an alternative synthetic handle for constructing nitrogen-containing analogues of these and other complex structures.

Table 1: Potential Synthetic Transformations of 2,4,5-Trimethoxybenzaldehyde Oxime

| Reaction Type | Reagents/Conditions | Product Type | Potential Application |

| Reduction | H₂, Pd/C; LiAlH₄ | Primary Amine | Synthesis of ligands, complex amines |

| Beckmann Rearrangement | Acid catalyst (e.g., PCl₅, H₂SO₄) | N-substituted Amide | Intermediate for further functionalization |

| Iminyl Radical Formation | Transition metal catalyst (e.g., Fe, Cu) | Iminyl Radical | Intramolecular cyclization, C-C bond formation |

| 1,3-Dipolar Cycloaddition | Alkene/Alkyne, Oxidizing agent | Isoxazoline (B3343090)/Isoxazole | Synthesis of five-membered heterocycles |

Utility in Materials Science Research and Polymer Chemistry (e.g., as monomers or additives)

The unique properties of the oxime functional group lend themselves to applications in materials science, particularly in the development of dynamic and functional polymers. nsf.govnih.gov Oxime chemistry is employed in creating materials with reversible bonds, leading to applications such as self-healing polymers and adaptable networks. numberanalytics.com

This compound could serve a role in this field in several ways:

Monomer for Polymer Synthesis: The oxime group can participate in polymerization reactions. For instance, the formation of polyoximes or its use as a chain-extender could be explored. The rigidity of the aromatic ring combined with the flexibility of the oxime linkage could lead to polymers with unique thermal and mechanical properties.

Additive for Functional Materials: As an additive, the compound could influence the properties of a polymer matrix. The trimethoxy groups can enhance solubility in organic solvents and promote interactions through hydrogen bonding or dipole-dipole forces. The oxime moiety itself can act as a dynamic covalent bond, potentially imparting self-healing or recyclable characteristics to a material.

Table 2: Potential Roles of this compound in Materials Science

| Role | Potential Function | Resulting Material Property |

| Monomer | Forms part of the polymer backbone | Unique thermal stability, specific mechanical strength |

| Cross-linker | Creates reversible covalent bonds between polymer chains | Self-healing capability, network adaptability |

| Additive | Modifies bulk properties of a host polymer | Enhanced solubility, altered surface properties |

| Dendrimer Precursor | Acts as a core or branching unit | Controlled macromolecular architecture, high functionality |

Application in the Design and Development of Novel Catalytic Systems

Oximes are effective ligands in coordination chemistry and catalysis. numberanalytics.combyjus.com The nitrogen and oxygen atoms of the oxime group can act as bidentate or monodentate ligands, coordinating with a variety of metal centers. This ability makes this compound a promising candidate for designing new catalysts.

The potential applications in catalysis include:

Ligand for Metal Catalysts: The oxime can be used to synthesize metal complexes with elements like copper, iron, cobalt, or palladium. acs.orgasianpubs.org These complexes can then be investigated for catalytic activity in various organic transformations, such as cross-coupling reactions, oxidations, or reductions. The electronic properties of the catalyst can be fine-tuned by the electron-donating methoxy (B1213986) groups on the phenyl ring, which can influence the reactivity and selectivity of the metallic center.

Component of Bifunctional Catalysts: The molecule contains both a Lewis basic site (the oxime group) and an aromatic ring system. This structure could be incorporated into bifunctional catalysts where one part of the molecule binds a substrate while another part facilitates the catalytic transformation. rsc.org

Precursor to Organocatalysts: While many applications involve metal catalysis, the oxime functionality can also be part of a purely organic catalyst, where it might participate in hydrogen bonding or activate a substrate through covalent interactions.

A study on the related Schiff base, 2,4,5-trimethoxybenzaldehyde-S-benzyldithiocarbazone, showed that it successfully forms complexes with Mn(II), Fe(II), and Co(II) ions, coordinating through the azomethine nitrogen and a sulfur atom. asianpubs.org This demonstrates the capacity of imine-type functionalities derived from 2,4,5-trimethoxybenzaldehyde to act as effective ligands, suggesting a similar or even more versatile coordinating ability for the corresponding oxime due to the presence of both nitrogen and oxygen donor atoms.

Table 3: Potential Catalytic Applications

| Catalytic System Component | Metal Center (Example) | Potential Reaction Catalyzed | Role of the Oxime Ligand |

| Homogeneous Catalyst | Palladium (Pd), Copper (Cu) | Cross-coupling (e.g., Suzuki, Heck) | Stabilize metal center, influence selectivity |

| Oxidation Catalyst | Iron (Fe), Manganese (Mn) | Oxidation of alcohols or alkenes | Mediate electron transfer |

| Asymmetric Catalyst | Rhodium (Rh), Iridium (Ir) | Asymmetric hydrogenation | Create a chiral environment around the metal |

Q & A

Basic: What is the optimal synthetic route for preparing 2,4,5-trimethoxybenzaldehyde oxime from its aldehyde precursor?

Methodological Answer:

The oxime can be synthesized by reacting 2,4,5-trimethoxybenzaldehyde with hydroxylamine hydrochloride (NHOH·HCl) under acidic conditions. A typical protocol involves dissolving the aldehyde in ethanol, adding hydroxylamine hydrochloride and sodium acetate as a buffer, and refluxing at 60–80°C for 2–4 hours. The product is purified via recrystallization using ethanol/water . Monitoring the reaction by TLC (silica gel, ethyl acetate/hexane) ensures completion.

Basic: How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- NMR : H NMR will show the oxime proton (N–OH) as a broad singlet at ~8–10 ppm, while the aromatic protons appear as a triplet due to methoxy substituents. C NMR confirms the imine carbon at ~150–155 ppm .

- IR : A strong absorption band at ~3200–3400 cm (O–H stretch) and ~1640 cm (C=N stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 211 (CHNO) .

Advanced: How to resolve contradictions in reported COX-2 inhibition data for this oxime?

Methodological Answer:

Discrepancies in IC values (e.g., 70.12 µg/mL vs. 100 µg/mL) may arise from differences in assay conditions. Standardize protocols by:

- Using recombinant COX-2 enzyme with a fluorescence-based assay (e.g., monitoring arachidonic acid conversion).

- Validating purity via HPLC (≥98%) to exclude aldehyde contamination .

- Testing under consistent pH (7.4) and temperature (37°C) .

Advanced: What crystallographic strategies determine the oxime’s stereochemistry (E/Z isomerism)?

Methodological Answer:

- X-ray Crystallography : Use SHELXL for refinement and ORTEP-3 for visualization . The oxime’s geometry (E or Z) is confirmed by the dihedral angle between the C=N–OH group and the aromatic plane.

- NOESY NMR : Detect spatial proximity between the oxime proton and aromatic protons to infer configuration .

Basic: What toxicity assessment models are suitable for this oxime?

Methodological Answer:

- Brine Shrimp Lethality Test (BSLT) : Determine LC (e.g., 70.12 µg/mL for the aldehyde precursor) using Artemia salina larvae in seawater. Incubate for 24 hours under controlled light/temperature .

- Cell Viability Assays : Use MTT/WST-1 on human cell lines (e.g., HEK-293) to compare oxime vs. aldehyde toxicity .

Advanced: How to evaluate the oxime’s role in enzyme inhibition mechanisms (e.g., DXP synthase)?

Methodological Answer:

- Enzyme-Coupled Assay : Monitor NADPH consumption at 340 nm (linked to IspC activity) to quantify DXP synthase inhibition. IC values <50 µM suggest competitive binding .

- Docking Studies : Use AutoDock Vina to model oxime interactions with the enzyme’s active site, focusing on hydrogen bonding with methoxy groups .

Basic: What precautions are critical for handling and storing this oxime?

Methodological Answer:

- Store at 2–8°C in amber vials to prevent photodegradation.

- Use PPE (gloves, goggles) due to potential skin/eye irritation. In case of exposure, rinse with water for 15 minutes .

Advanced: How to optimize synthetic yield considering steric hindrance from methoxy groups?

Methodological Answer:

- Solvent Optimization : Use DMF or THF to enhance solubility of the bulky aldehyde precursor.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while maintaining >90% yield .

Basic: What chromatographic methods ensure purity of the synthesized oxime?

Methodological Answer:

- HPLC : C18 column, mobile phase = acetonitrile/water (70:30), flow rate = 1 mL/min, UV detection at 254 nm.

- GC : Use a DB-5 column and compare retention time with a certified reference standard .

Advanced: How does the oxime’s configuration influence its bioactivity in cancer models?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.